molecular formula C19H14Cl2N2O2 B2467463 1-(2-chlorobenzyl)-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-48-1

1-(2-chlorobenzyl)-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2467463
CAS No.: 899991-48-1
M. Wt: 373.23
InChI Key: ZAQRGAIAURAXLX-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with chlorobenzyl and chlorophenyl groups. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2-chlorobenzyl bromide with 2-chlorophenylamine in the presence of a base to form the corresponding amine intermediate. This intermediate is then reacted with a dihydropyridine derivative under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amines and carboxylic acids.

Scientific Research Applications

1-(2-Chlorobenzyl)-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating inflammatory responses .

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-15-8-2-1-6-13(15)12-23-11-5-7-14(19(23)25)18(24)22-17-10-4-3-9-16(17)21/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQRGAIAURAXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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